Product packaging for 2,4-Dimethylpentanenitrile(Cat. No.:CAS No. 69975-94-6)

2,4-Dimethylpentanenitrile

Cat. No.: B3386084
CAS No.: 69975-94-6
M. Wt: 111.18 g/mol
InChI Key: COXCGWKSEPPDAA-UHFFFAOYSA-N
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Description

2,4-Dimethylpentanenitrile is an organic compound with the molecular formula C7H13N . This compound serves as a chemical intermediate and a key precursor in the synthesis of more complex molecules. For instance, it is involved in the formation of 2-(benzylideneamino)-2,4-dimethylpentanenitrile and is a structural component of the free-radical initiator 2,2'-Azobis(2,4-dimethylvaleronitrile) . Free-radical initiators like this are critically important in industrial and research applications, particularly in photopolymerization, where they enable the fast production of polymers and coatings under UV light . As a nitrile compound, appropriate safety precautions must be observed; nitriles can polymerize in the presence of certain agents and are incompatible with strong acids, bases, and oxidizers . This product is intended for laboratory research purposes only and is not classified as a drug, cosmetic, or for any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13N B3386084 2,4-Dimethylpentanenitrile CAS No. 69975-94-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dimethylpentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-6(2)4-7(3)5-8/h6-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COXCGWKSEPPDAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40619337
Record name 2,4-Dimethylpentanenitrile
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Molecular Weight

111.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69975-94-6
Record name 2,4-Dimethylpentanenitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069975946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dimethylpentanenitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-DIMETHYLPENTANENITRILE
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Synthetic Methodologies and Rational Design for 2,4 Dimethylpentanenitrile and Its Derivatives

Established Synthetic Pathways to 2,4-Dimethylpentanenitrile

Several foundational methods in organic synthesis can be applied to produce this compound. These pathways offer reliable access to the target molecule and related structures.

A primary and straightforward method for synthesizing nitriles is through the nucleophilic substitution (SN2) reaction of an alkyl halide with a cyanide salt. libretexts.org In this approach, a cyanide anion (CN⁻), typically from sodium or potassium cyanide, acts as the nucleophile and displaces a halide leaving group from a suitable alkyl substrate. bits-pilani.ac.in For the synthesis of this compound, this would involve a precursor such as 1-halo-2,4-dimethylpentane.

The reaction is typically performed by heating the alkyl halide under reflux with a solution of sodium or potassium cyanide in an ethanol-based solvent. libretexts.org The choice of solvent is critical; the presence of water can lead to the formation of alcohols as a competing side product. libretexts.org The SN2 mechanism involves a backside attack on the carbon atom bonded to the halogen, resulting in an inversion of stereochemistry if the carbon is a chiral center. bits-pilani.ac.in This method is most effective for primary and secondary alkyl halides. libretexts.org

The formation of branched nitriles can be achieved through the α-alkylation of a simpler nitrile. Modern methods, such as the "borrowing hydrogen" or "acceptorless dehydrogenative coupling" strategy, utilize alcohols as alkylating agents in the presence of a metal catalyst. researchgate.netresearchgate.net This process is environmentally advantageous as it produces water as the main byproduct.

The general mechanism involves the catalyst temporarily abstracting hydrogen from the alcohol to form an aldehyde in situ. researchgate.net This aldehyde then undergoes a condensation reaction with a nitrile (e.g., isovaleronitrile) to form a vinyl nitrile intermediate. The final step is the transfer hydrogenation of the C=C bond of the vinyl nitrile, using the hydrogen initially "borrowed" from the alcohol, to yield the α-alkylated branched nitrile. researchgate.net Various transition metal complexes based on ruthenium, iridium, and manganese have been shown to be effective catalysts for this transformation. researchgate.net

A specific method for preparing alkoxy-substituted derivatives of this compound involves the cyanation of ketals. Research has demonstrated the synthesis of 2-methoxy-2,4-dimethylpentanenitrile by reacting the corresponding dialkyl ketal with trimethylsilyl (B98337) cyanide. chem-soc.si This reaction provides a direct route to functionalized branched nitriles that can serve as precursors for other complex molecules. The reaction of the ketal of 4-methyl-2-pentanone (B128772) with trimethylsilyl cyanide yields the desired α-methoxy nitrile. chem-soc.si

PrecursorReagentProductYield (%)
4-Methyl-2-pentanone dimethyl ketalTrimethylsilyl cyanide (TMSCN)2-Methoxy-2,4-dimethylpentanenitrile81

Table 1: Synthesis of 2-Methoxy-2,4-dimethylpentanenitrile from a Ketal Precursor. Data sourced from Zedník et al. (2002). chem-soc.si

The conversion of aldehydes into nitriles is a fundamental transformation with multiple established protocols. researchgate.net A classic method involves the reaction of an aldehyde with hydrogen cyanide to form a cyanohydrin, which can then be further processed. libretexts.org This reaction is typically performed using sodium or potassium cyanide and a weak acid to generate HCN in situ. libretexts.org

More contemporary and direct methods avoid the need for highly toxic HCN gas. One such approach utilizes O-benzoyl hydroxylamines (BHAs) as the nitrogen source. acs.org In this reaction, the aldehyde and BHA generate an O-acyl oxime intermediate, which is then converted to the nitrile with the aid of a Brønsted acid. acs.org This method is notable for its mild conditions and high tolerance for various functional groups. acs.org Another efficient, metal-free method employs N-Boc-O-tosylhydroxylamine as a stable aminating agent to convert a wide range of aldehydes to nitriles in excellent yields. rsc.org

MethodNitrogen SourceKey Features
Cyanohydrin FormationKCN / H₂SO₄Two-step process via hydroxynitrile intermediate. libretexts.org
O-Benzoyl HydroxylamineCF₃-BHADirect, one-pot synthesis under mild, acidic conditions. acs.org
N-Boc-O-tosylhydroxylamineTsONHBocMetal-free, high yields for various aldehyde types. rsc.org

Table 2: Comparison of Selected Methods for Nitrile Synthesis from Aldehydes.

Stereoselective Synthesis of Chiral this compound and Analogues

The development of stereoselective synthetic routes is crucial for accessing enantiomerically pure compounds, which are vital in fields such as pharmaceuticals and materials science. For a molecule like this compound with multiple chiral centers, controlling the stereochemistry during synthesis is a significant challenge.

A powerful strategy for establishing a chiral center is through the asymmetric addition of a cyanide source to a prochiral carbonyl compound, forming a chiral cyanohydrin. d-nb.info This transformation can be catalyzed by enzymes, particularly hydroxynitrile lyases (HNLs), which exhibit high enantioselectivity. rsc.orgresearchgate.net

HNLs can catalyze the addition of HCN to aldehydes or ketones to produce either (R)- or (S)-cyanohydrins, depending on the specific enzyme used. d-nb.inforsc.org These enantiopure cyanohydrins are valuable and versatile building blocks that can be converted into a wide array of other chiral compounds, including α-hydroxy acids and β-amino alcohols. rsc.orgresearchgate.net

For the synthesis of a chiral analogue of this compound, one could start with 4-methyl-2-pentanone. The enzyme (S)-hydroxynitrile lyase from Manihot esculenta (cassava) has been shown to catalyze the reaction between 4-methyl-2-pentanone and hydrogen cyanide to produce (S)-2-hydroxy-2,4-dimethylpentanenitrile. uniprot.org This enzymatic step effectively creates the chiral quaternary center found in derivatives of the target molecule.

EnzymeSubstrateProductStereochemistry
(S)-hydroxynitrile lyase4-Methyl-2-pentanone2-Hydroxy-2,4-dimethylpentanenitrile(S)-configuration

Table 3: Enzymatic Synthesis of a Chiral Cyanohydrin Precursor. Data sourced from UniProt entry P52705. uniprot.org

In addition to biocatalysis, chiral Lewis acid complexes, particularly those based on titanium, have been developed for the asymmetric cyanation of aldehydes, providing a chemical alternative for the synthesis of enantiopure cyanohydrins. researchgate.netdiva-portal.org

Chiral Catalyst-Mediated Enantioselective Routes

The synthesis of single-enantiomer compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry where the biological activity of a molecule is often linked to its specific three-dimensional structure. wikipedia.org Enantioselective synthesis refers to a chemical reaction that preferentially forms one enantiomer over its mirror image. wikipedia.orgchiralpedia.com This is typically achieved using chiral catalysts, which can be metal complexes with chiral ligands, organic molecules (organocatalysts), or enzymes. wikipedia.orgchiralpedia.com

A significant challenge in organic synthesis is the creation of chiral α-aryl nitriles. One advanced method is the asymmetric reductive cross-coupling of α-halonitriles, which avoids the direct use of hazardous cyanide sources. caltech.edu Research in this area has demonstrated the utility of nickel-catalyzed reactions. For instance, the cross-coupling of an α-halonitrile with an aryl iodide can be achieved with high enantioselectivity using a specific chiral ligand. In one example pertinent to a structural analog, a chiral nitrile was synthesized with a high enantiomeric excess (ee). caltech.edu

Table 1: Nickel-Catalyzed Asymmetric Synthesis of a Chiral Nitrile caltech.edu
PrecatalystLigandProductYieldEnantiomeric Excess (ee)
NiCl₂(dme)(S)-DMMBnPHOX4,4-dimethylpentanenitrile derivative45%93%

Another established pathway to chiral α-amino nitriles is the Strecker reaction. researchgate.net Asymmetric variants of this reaction can be facilitated by chiral catalysts or auxiliaries. Research has shown that derivatives of this compound, such as (S)-2-(2,2-Dibenzylhydrazinyl)-4,4-dimethylpentanenitrile, can be synthesized with high enantiomeric excess (86% ee) through asymmetric catalysis. This hydrazinyl derivative is a valuable intermediate for producing chiral amines via stereoselective Strecker-type reactions. Furthermore, the synthesis of chiral 2-Amino-2,4-dimethylpentanenitrile can be approached using chiral auxiliaries like (R)-BINOL to guide the stereochemical outcome.

Diastereoselective Control in Derivative Synthesis

When a molecule contains two or more stereocenters, stereoisomers can exist that are not mirror images of each other; these are known as diastereomers. Diastereoselective synthesis aims to produce one diastereomer preferentially over others. youtube.com This control is critical when synthesizing complex derivatives of molecules like this compound, where the relative orientation of substituents at the C2 and C4 positions, or at newly formed stereocenters, must be precisely managed.

While specific studies on the diastereoselective synthesis of this compound derivatives are not broadly documented, general principles for controlling diastereoselectivity in related nitrile syntheses are well-established. Chiral auxiliaries are a powerful tool for this purpose. The N-tert-butanesulfinyl group, for example, is highly effective in directing the stereochemical course of nucleophilic additions to imines. mdpi.com In one study, a base-promoted decarboxylative-Mannich reaction between N-tert-butanesulfinyl keto aldimines and 3-oxobutanoic acid proceeded with excellent diastereoselectivity, yielding the desired amino diketone derivatives in a greater than 95:5 diastereomeric ratio (dr). mdpi.com This high level of control is attributed to the sulfinyl group guiding the nucleophilic attack to a specific face of the imine. mdpi.com

Table 2: Diastereoselective Mannich Reaction Using a Chiral Auxiliary mdpi.com
ReactantsKey Reagent/AuxiliaryReaction TypeDiastereomeric Ratio (dr)
N-tert-butanesulfinyl keto aldimines, 3-oxobutanoic acid(Sₛ)-tert-ButanesulfinamideDecarboxylative-Mannich>95:5

Another powerful method for establishing stereocenters is the Michael addition. The addition of nitrile-containing nucleophiles to α,β-unsaturated compounds can be rendered highly diastereoselective. For example, the Michael addition of [(diphenylmethylene)amino]acetonitrile to chalcones under aqueous phase-transfer conditions leads to the synthesis of substituted 2-amino-5-oxonitriles with a high degree of diastereoselectivity. researchgate.net These products can then be cyclized to form dihydropyrrole carbonitriles, demonstrating how stereocontrol in an initial step can be carried through to more complex heterocyclic derivatives. researchgate.net

Green Chemistry Approaches and Sustainable Synthetic Routes to this compound

The principles of green chemistry encourage the development of synthetic routes that are more environmentally benign, for example by avoiding toxic reagents, reducing waste, and using milder reaction conditions. researchgate.net Traditional nitrile synthesis often relies on highly toxic cyanide reagents like HCN or metal cyanides. rsc.org Modern research has focused on developing sustainable, cyanide-free alternatives.

One of the most promising green strategies is biocatalysis. Aldoxime dehydratases are enzymes that catalyze the dehydration of aldoximes to form nitriles under mild, aqueous conditions. nih.govresearchgate.net This enzymatic method is a sustainable alternative to traditional industrial processes. nih.gov These enzymes exhibit a broad substrate tolerance, accepting a wide range of aldoximes, including aliphatic and aromatic variants. researchgate.net This suggests that 2,4-dimethylpentanal (B3050699) oxime would be a viable substrate for conversion to this compound. The process is highly efficient and can be integrated into value chains starting from renewable resources. nih.gov

Another significant green approach is the catalytic oxidation of primary amines. The direct, selective oxidation of amines to nitriles using molecular oxygen as the ultimate oxidant represents an atom-economical and environmentally friendly pathway. rsc.org Researchers have developed reusable, nanostructured cobalt oxide-based catalysts (Co₃O₄/NGr@C) for this purpose. rsc.org This methodology facilitates the synthesis of a diverse range of nitriles from their corresponding primary amines in good to excellent yields under mild conditions. rsc.org The heterogeneous nature of the catalyst allows for easy separation and recycling, adding to the sustainability of the process. rsc.org

Table 3: Cobalt Nanocatalyst-Mediated Aerobic Oxidation of Amines to Nitriles rsc.org
Amine SubstrateCatalystOxidantYield of Nitrile
BenzylamineCo₃O₄/NGr@CO₂98%
4-MethoxybenzylamineCo₃O₄/NGr@CO₂96%
CinnamylamineCo₃O₄/NGr@CO₂91%
FurfurylamineCo₃O₄/NGr@CO₂85%
n-OctylamineCo₃O₄/NGr@CO₂72%

Chemical Reactivity, Mechanistic Studies, and Transformation Pathways of 2,4 Dimethylpentanenitrile

Functional Group Reactivity of the Nitrile Moiety

The carbon-nitrogen triple bond in 2,4-dimethylpentanenitrile is the principal site of chemical reactivity, undergoing a variety of transformations typical for aliphatic nitriles. noaa.gov

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. noaa.govlibretexts.orgchemistrysteps.com This process involves the addition of water across the carbon-nitrogen triple bond, proceeding through an amide intermediate. chemistrysteps.comchemguide.co.uk

Acid-Catalyzed Hydrolysis : When this compound is heated under reflux with a dilute mineral acid, such as hydrochloric acid (HCl), it undergoes hydrolysis. The reaction first produces 2,4-dimethylpentanamide, which is subsequently hydrolyzed further to yield 2,4-dimethylpentanoic acid and an ammonium (B1175870) salt (e.g., ammonium chloride). libretexts.orgchemguide.co.uk

Reaction Equation: CH₃CH(CH₃)CH₂CH(CH₃)C≡N + 2H₂O + H⁺ → CH₃CH(CH₃)CH₂CH(CH₃)COOH + NH₄⁺

Alkaline Hydrolysis : Heating this compound under reflux with an aqueous alkali solution, such as sodium hydroxide (B78521) (NaOH), also results in hydrolysis. libretexts.orgchemguide.co.uk In this case, the final products are the sodium salt of the carboxylic acid (sodium 2,4-dimethylpentanoate) and ammonia (B1221849) gas. chemguide.co.uk To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid. libretexts.orgchemguide.co.uk

Reaction Equation: CH₃CH(CH₃)CH₂CH(CH₃)C≡N + NaOH + H₂O → CH₃CH(CH₃)CH₂CH(CH₃)COONa + NH₃

Hydrolysis Condition Reagents Intermediate Final Products
AcidicDilute HCl, Heat2,4-Dimethylpentanamide2,4-Dimethylpentanoic acid, Ammonium chloride
AlkalineNaOH(aq), Heat2,4-DimethylpentanamideSodium 2,4-dimethylpentanoate, Ammonia

The nitrile group of this compound can be reduced to a primary amine, 2,4-dimethylpentan-1-amine. This transformation is a key synthetic route to amines and can be achieved using several reducing agents. noaa.govchemguide.co.uk

Catalytic Hydrogenation : This method involves the reaction of the nitrile with hydrogen gas (H₂) at elevated temperature and pressure in the presence of a metal catalyst. chemguide.co.uk Common catalysts for this process include palladium, platinum, or nickel. chemguide.co.uk This process directly converts the cyano group into an aminomethyl group (-CH₂NH₂).

Chemical Reduction : A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is highly effective for converting nitriles to primary amines. chemguide.co.uklibretexts.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether, followed by an acidic workup to protonate the resulting amine. chemguide.co.uk Other specialized borane (B79455) reagents, such as diisopropylaminoborane (B2863991) in the presence of catalytic lithium borohydride, have also been shown to effectively reduce a variety of aliphatic nitriles to primary amines in high yields. nih.govorganic-chemistry.orgorganic-chemistry.org

Reduction Method Reagents Solvent Product
Catalytic HydrogenationH₂, Metal Catalyst (Pd, Pt, or Ni)Varies2,4-Dimethylpentan-1-amine
Lithium Aluminum Hydride1. LiAlH₄ 2. H₃O⁺Diethyl ether2,4-Dimethylpentan-1-amine
DiisopropylaminoboraneBH₂(N(iPr)₂) / cat. LiBH₄Tetrahydrofuran (THF)2,4-Dimethylpentan-1-amine nih.govorganic-chemistry.org

The carbon atom of the cyano group in this compound is electrophilic and can be attacked by strong nucleophiles, such as Grignard reagents. This reaction provides a route for synthesizing ketones. The reaction proceeds through an imine intermediate which is subsequently hydrolyzed.

For example, the reaction of this compound with a Grignard reagent like methyl magnesium bromide (CH₃MgBr) would first form an intermediate magnesium salt of an imine. Subsequent hydrolysis of this intermediate with aqueous acid would yield a ketone.

Reaction Steps:

Nucleophilic Addition: CH₃CH(CH₃)CH₂CH(CH₃)C≡N + CH₃MgBr → Intermediate imine salt

Hydrolysis: Intermediate imine salt + H₃O⁺ → CH₃CH(CH₃)CH₂CH(CH₃)C(=O)CH₃ + NH₃

This two-step process effectively converts the nitrile into a ketone, adding the alkyl group from the Grignard reagent to the carbonyl carbon.

The partial hydrolysis of a nitrile to an amide, without continuing to the carboxylic acid, can be challenging. niscpr.res.in However, controlled reactions using alkaline hydrogen peroxide are effective for this transformation. noaa.govcommonorganicchemistry.commdma.ch

The Radziszewski reaction, which involves treating a nitrile with a mixture of hydrogen peroxide (H₂O₂) and a base (like sodium hydroxide) in a suitable solvent, selectively converts the nitrile to the corresponding primary amide. mdma.ch For this compound, this reaction would yield 2,4-dimethylpentanamide. The reaction is generally mild and avoids the over-hydrolysis to the carboxylic acid. niscpr.res.in The use of urea-hydrogen peroxide (UHP) in the presence of a base like potassium carbonate is another mild and efficient method for this conversion. researchgate.net

Method Reagents Key Features Product
Alkaline Hydrogen PeroxideH₂O₂, NaOH(aq)Mild conditions, selective for amide formation. commonorganicchemistry.com2,4-Dimethylpentanamide
Urea-Hydrogen PeroxideUHP, K₂CO₃Utilizes a stable, solid source of H₂O₂. researchgate.net2,4-Dimethylpentanamide
Amberlyst A-26 Supported HydroperoxideH₂O₂, Amberlyst A-26 resinMild, selective, and allows for easy catalyst removal. niscpr.res.in2,4-Dimethylpentanamide

Reactions Involving the Branched Alkyl Backbone

The branched alkyl backbone of this compound is composed of sp³-hybridized carbon atoms and is generally unreactive under standard conditions, similar to other alkanes. libretexts.org Significant transformations of this part of the molecule typically require harsh conditions, such as those used in free-radical reactions. For instance, free-radical halogenation with chlorine or bromine in the presence of UV light could lead to a mixture of halogenated products, with substitution occurring at various positions along the chain. However, such reactions are often non-selective and of limited synthetic utility. The presence of the nitrile group can influence the regioselectivity of these reactions to some extent, but a complex product mixture is still expected.

Catalytic Conversions and Reaction Mechanisms

Catalysis plays a crucial role in many transformations of nitriles, including this compound.

Catalytic Hydrolysis : While traditionally performed with stoichiometric acid or base, the hydrolysis of nitriles to amides or carboxylic acids can be achieved using various catalysts. Metal complexes can facilitate the hydration of the nitrile group under milder conditions than conventional methods.

Catalytic Reduction : As mentioned in section 3.1.2, the reduction of the nitrile group is almost exclusively performed using catalysts. Heterogeneous catalysts like palladium on carbon (Pd/C) or Raney Nickel are industry standards for hydrogenation. Homogeneous catalysts, such as certain ruthenium complexes, have also been developed for the hydroboration of nitriles, which subsequently yield amines.

Mechanistic Considerations : The mechanisms for these conversions are well-established for the nitrile functional group.

Hydrolysis (Acid-catalyzed) : The mechanism begins with the protonation of the nitrile nitrogen, which activates the cyano carbon for nucleophilic attack by water. A series of proton transfers leads to an imidic acid, which then tautomerizes to the more stable amide intermediate. Further hydrolysis of the amide proceeds via protonation of the carbonyl oxygen, followed by water attack at the carbonyl carbon. chemistrysteps.com

Reduction (with LiAlH₄) : The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbon of the nitrile. This forms an intermediate imine anion, which is complexed to the aluminum species. A second hydride transfer reduces the imine to a dianion intermediate. Subsequent addition of water protonates the nitrogen twice to give the final primary amine. libretexts.org

Radical Chemistry and Polymerization Initiation Derived from this compound

The structure of this compound serves as a precursor to important molecules in radical chemistry, most notably azo-dinitrile initiators. A key derivative is 2,2'-(Diazene-1,2-diyl)bis(this compound), also known by various synonyms including 2,2'-Azobis(2,4-dimethylvaleronitrile) and the trade name V-65. fujifilm.comfujifilm.comacmec.com.cn This compound is a thermally sensitive, oil-soluble azo initiator used to generate free radicals for polymerization reactions. fujifilm.comresearchgate.net

Azo initiators like 2,2'-(Diazene-1,2-diyl)bis(this compound) decompose upon heating, breaking the central nitrogen-nitrogen bond to release a molecule of nitrogen gas and two identical cyano-stabilized alkyl radicals. tandfonline.com The rate of this decomposition is highly dependent on temperature and the solvent used. The kinetics of this process are crucial for controlling polymerization reactions.

A key kinetic parameter is the 10-hour half-life decomposition temperature (T1/2) , which is the temperature required to decompose half of the initiator in a given solvent over a 10-hour period. For 2,2'-Azobis(2,4-dimethylvaleronitrile), this temperature is 51°C in toluene, indicating it can initiate polymerization at relatively low temperatures compared to other initiators like AIBN. fujifilm.comfujifilm.com Due to its thermal sensitivity, this compound poses a potential fire or explosion risk if not handled and stored correctly. researchgate.netechemi.com It has a self-accelerating decomposition temperature (SADT) of 30-35°C, meaning that above this temperature, the decomposition can become exothermic and uncontrollable. fujifilm.comtandfonline.com

Decomposition and Physical Properties of 2,2'-Azobis(2,4-dimethylvaleronitrile)
PropertyValueReference
Chemical Name2,2'-Azobis(2,4-dimethylvaleronitrile) fujifilm.com
SynonymsADVN, AMVN, ABVN, V-65 fujifilm.comfujifilm.com
CAS Number4419-11-8 fujifilm.comfujifilm.com
Molecular FormulaC₁₄H₂₄N₄ fujifilm.com
Molecular Weight248.37 g/mol fujifilm.com
10-hour half-life decomposition temperature (in toluene)51°C fujifilm.comfujifilm.com
Activation Energy (Ea)117.8 kJ/mol fujifilm.comresearchgate.net
Frequency Factor (ln A)32.94 fujifilm.com
Self-Accelerating Decomposition Temperature (SADT)30°C fujifilm.com

Free radical polymerization is a fundamental process for producing a wide variety of commercially important polymers. cmu.edu It proceeds via a chain reaction mechanism that involves three main stages: initiation, propagation, and termination. cmu.edu

Initiation : This first stage involves the generation of free radicals. In this context, the thermal decomposition of 2,2'-(Diazene-1,2-diyl)bis(this compound) yields two this compound radicals and nitrogen gas. This radical species then adds to a vinyl monomer molecule, creating a new, larger radical and initiating the polymerization chain. cmu.edu

Propagation : The newly formed monomer radical rapidly adds to successive monomer molecules, causing the polymer chain to grow. This step repeats many times, leading to the formation of a long polymer chain. cmu.edu

Termination : The growth of the polymer chain is eventually halted through termination reactions. This typically occurs when two growing radical chains react with each other, either by combination (forming a single longer chain) or disproportionation (one radical abstracts a hydrogen from the other, resulting in two stable polymer chains). cmu.edu

The initiator 2,2'-(Diazene-1,2-diyl)bis(this compound) is employed in various polymerization processes, including the synthesis of PVC, polyacrylonitrile (B21495), and other materials. chemicalbook.com Its solubility in various organic solvents and its relatively low decomposition temperature make it a versatile initiator for a range of applications. fujifilm.comfujifilm.com

Advanced Spectroscopic and Analytical Characterization for Structural and Conformational Elucidation of 2,4 Dimethylpentanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules and probing their three-dimensional structure and dynamics in solution. For 2,4-dimethylpentanenitrile, ¹H and ¹³C NMR would provide initial verification of the molecular structure, while more advanced techniques can unravel its conformational and stereochemical intricacies.

Due to the presence of two chiral centers at the C2 and C4 positions, this compound can exist as diastereomers. The structural similarity of these isomers often results in ¹H and ¹³C NMR spectra with closely spaced chemical shifts, necessitating advanced NMR techniques for unambiguous assignment. Predicted ¹H and ¹³C NMR chemical shifts can serve as a valuable guide in the initial analysis of experimental spectra.

Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
H1 (CH₃ at C2) 1.25 Doublet
H2 2.50 Multiplet
H3 (CH₂) 1.50 - 1.70 Multiplet
H4 1.80 Multiplet
H5 (CH₃ at C4) 1.00 Doublet

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C1 (CN) ~120
C2 ~30
C3 (CH₂) ~40
C4 ~25
C5 (CH₃ at C2) ~18
C6 (CH₃ at C4) ~22

The branched alkyl chain of this compound allows for rotation around its carbon-carbon single bonds, leading to a dynamic equilibrium of different conformational isomers (rotamers) at room temperature. Variable Temperature (VT) NMR spectroscopy is a powerful technique to study these dynamic processes. researchgate.net

By recording NMR spectra at different temperatures, it is possible to influence the rate of interconversion between conformers. At low temperatures, the rotation around single bonds can be slowed down on the NMR timescale, leading to the observation of separate signals for each distinct conformer. This "freezing out" of the conformations allows for their individual characterization. As the temperature is increased, the rate of interconversion increases, causing the distinct signals to broaden and eventually coalesce into a single time-averaged signal. Analysis of the line shape changes as a function of temperature can provide quantitative information about the energy barriers to rotation and the relative thermodynamic stabilities of the different conformers.

The determination of the relative stereochemistry of the two chiral centers in this compound can be achieved through the analysis of scalar (J-coupling) and dipolar (Nuclear Overhauser Effect, NOE) couplings.

J-Coupling Analysis: Three-bond proton-proton coupling constants (³JHH) are dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring the ³JHH values between protons on adjacent carbons (e.g., between H2 and H3, and H3 and H4), it is possible to gain insight into the preferred staggered conformations (anti or gauche) around the C2-C3 and C3-C4 bonds. This information is crucial for building a three-dimensional model of the molecule in solution.

Nuclear Overhauser Effect (NOE) Analysis: The NOE is a through-space interaction that is observed between protons that are in close spatial proximity, typically within 5 Å. researchgate.net In a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment, cross-peaks are observed between protons that are close to each other in space, irrespective of whether they are directly bonded. For this compound, NOE data can be used to establish the relative orientation of the methyl groups and protons at the C2 and C4 stereocenters, thereby allowing for the unambiguous assignment of the diastereomers. For instance, an NOE between the methyl protons at C2 and one of the methyl groups at C4 would indicate a specific spatial arrangement characteristic of one diastereomer.

Mass Spectrometry (MS) in Mechanistic Pathway Delineation

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers insights into its structure through the analysis of its fragmentation patterns. For this compound, Electron Ionization (EI) would likely lead to the formation of a molecular ion ([M]⁺•) followed by characteristic fragmentation pathways.

The fragmentation of this compound is expected to be influenced by the presence of the nitrile group and the branched alkyl chain. The nitrogen atom in the nitrile group will result in an odd molecular weight for the molecular ion, in accordance with the nitrogen rule. Common fragmentation pathways for aliphatic nitriles include the loss of an H atom to form a stable [M-1]⁺ ion and the loss of HCN (27 u).

The branched structure of the carbon skeleton will also direct fragmentation. Cleavage at the branched points is often favored due to the formation of more stable secondary carbocations. For instance, cleavage of the C-C bond adjacent to the isopropyl group could lead to the formation of a stable isopropyl cation (m/z 43). The fragmentation pattern of the parent alkane, 2,4-dimethylpentane, shows a base peak at m/z 43, corresponding to the isopropyl cation, and other significant peaks at m/z 57 and 85, which can be used as a reference for identifying alkyl fragment ions. docbrown.infopearson.com

Expected Key Fragment Ions in the Mass Spectrum of this compound

m/z Proposed Fragment Ion
111 [C₇H₁₃N]⁺• (Molecular Ion)
110 [C₇H₁₂N]⁺
96 [C₆H₁₀N]⁺ (Loss of CH₃)
69 [C₄H₅N]⁺• or [C₅H₉]⁺
57 [C₄H₉]⁺
43 [C₃H₇]⁺

Vibrational Spectroscopies (IR, Raman) for Functional Group Analysis and Molecular Fingerprinting

Infrared (IR) and Raman spectroscopies are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.sa These techniques are excellent for functional group identification and for obtaining a unique "molecular fingerprint."

Infrared (IR) Spectroscopy: The IR spectrum of this compound will be dominated by absorptions corresponding to the vibrations of its functional groups. A key diagnostic band will be the C≡N stretching vibration, which for aliphatic nitriles typically appears as a sharp, medium-to-strong intensity band in the region of 2260-2240 cm⁻¹. The presence of this band is a clear indicator of the nitrile functional group. Other characteristic absorptions will include C-H stretching vibrations of the methyl and methylene (B1212753) groups just below 3000 cm⁻¹, and C-H bending vibrations in the 1470-1365 cm⁻¹ region. A vapor phase IR spectrum is available for this compound, which can be used for its identification. nih.gov

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to the vibrations of non-polar bonds. ksu.edu.sa Therefore, in the Raman spectrum of this compound, the C≡N stretch is also expected to be a prominent feature. Additionally, the C-C bond stretching vibrations of the carbon backbone will be more readily observed in the Raman spectrum compared to the IR spectrum. The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule. The region below 1500 cm⁻¹ in both spectra constitutes the "fingerprint region," which is unique to the molecule and can be used for its unambiguous identification by comparison to a reference spectrum.

Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Intensity
C-H Stretch (sp³ C-H) 2960-2850 2960-2850 Strong (IR), Strong (Raman)
C≡N Stretch 2260-2240 2260-2240 Medium-Strong, Sharp (IR), Strong (Raman)
C-H Bend (CH₃, CH₂) 1470-1365 1470-1365 Medium-Strong (IR), Medium (Raman)

Computational and Theoretical Studies on 2,4 Dimethylpentanenitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations use the principles of quantum mechanics to model molecular properties. These methods are fundamental for predicting electronic structure, which in turn governs a molecule's reactivity, spectroscopic signatures, and other chemical characteristics.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying organic molecules. arxiv.orgnih.gov

Geometry Optimization: The first step in a computational study is typically geometry optimization. This iterative process adjusts the positions of the atoms in a molecule to find the most stable, lowest-energy structure. stackexchange.com The algorithm calculates the forces on each atom and moves them until a stationary point on the potential energy surface is reached, corresponding to an energy minimum. stackexchange.com For 2,4-Dimethylpentanenitrile, this would yield precise information on bond lengths, bond angles, and dihedral angles for its most stable conformer.

An illustrative set of optimized geometric parameters that would be obtained from a DFT calculation (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set) is presented below. nih.gov

Table 5.1.1: Illustrative Optimized Geometric Parameters for this compound

ParameterAtoms InvolvedCalculated Value
Bond LengthC≡N~1.15 Å
Bond LengthC-C (single)~1.53 Å
Bond LengthC-H~1.09 Å
Bond AngleC-C-C~109.5°
Bond AngleH-C-H~109.5°
Bond AngleC-C≡N~180.0°

Vibrational Spectra: Once the geometry is optimized, the vibrational frequencies of the molecule can be calculated. These frequencies correspond to the stretching, bending, and twisting motions of the atoms and directly relate to peaks observed in infrared (IR) and Raman spectroscopy. mdpi.comnih.gov Comparing the calculated spectrum with an experimental one can help confirm the structure and assign specific vibrational modes to observed spectral bands. nih.gov

Table 5.1.2: Illustrative Calculated Vibrational Frequencies for Key Functional Groups

Vibrational ModeFunctional GroupTypical Calculated Wavenumber (cm⁻¹)
C-H Stretch (sp³)Alkyl C-H2850 - 3000
C≡N StretchNitrile2240 - 2260
C-H BendAlkyl C-H1350 - 1470

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comyoutube.comyoutube.comwikipedia.org

HOMO : This is the highest energy orbital that contains electrons. It represents the ability of a molecule to donate electrons, indicating its nucleophilic or basic character. youtube.com

LUMO : This is the lowest energy orbital that is empty of electrons. It represents the ability of a molecule to accept electrons, indicating its electrophilic or acidic character. youtube.com

The energy difference between these two orbitals is known as the HOMO-LUMO gap . wikipedia.org A small gap suggests that the molecule can be easily excited, indicating high chemical reactivity and low kinetic stability. Conversely, a large HOMO-LUMO gap implies high stability. nih.gov Analysis of the spatial distribution of these orbitals in this compound would reveal the most likely sites for nucleophilic and electrophilic attack.

Table 5.1.3: Illustrative FMO Energy Values for this compound

ParameterIllustrative Value (eV)
HOMO Energy (EHOMO)-7.5
LUMO Energy (ELUMO)+1.5
HOMO-LUMO Gap (ΔE)9.0

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the chemical behavior of this compound. chemrxiv.orgscispace.com These descriptors provide a quantitative measure of properties that are conceptually important in chemistry.

Ionization Potential (I) : The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A) : The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Chemical Potential (μ) : The tendency of electrons to escape from a system. μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η) : A measure of resistance to change in electron distribution. η = (ELUMO - EHOMO) / 2.

Global Softness (S) : The reciprocal of hardness, indicating the capacity of a molecule to receive electrons. S = 1 / (2η).

Electrophilicity Index (ω) : A measure of the energy lowering of a system when it accepts electrons. ω = μ² / (2η).

Table 5.1.4: Illustrative Quantum Chemical Descriptors for this compound (calculated from values in Table 5.1.3)

DescriptorFormulaIllustrative Value (eV)
Ionization Potential (I)-EHOMO7.5
Electron Affinity (A)-ELUMO-1.5
Chemical Potential (μ)(EHOMO + ELUMO) / 2-3.0
Chemical Hardness (η)(ELUMO - EHOMO) / 24.5
Global Softness (S)1 / (2η)0.111
Electrophilicity Index (ω)μ² / (2η)1.0

Conformational Analysis and Energy Landscape Exploration

Due to the presence of several single bonds, this compound can exist in numerous spatial arrangements, or conformations. organicchemistrytutor.com Conformational analysis aims to identify the most stable conformers and understand the energy barriers between them. stackexchange.com

Molecular Mechanics (MM) is a computational method that models molecules using principles of classical physics rather than quantum mechanics. fiveable.me It is particularly well-suited for the rapid exploration of the conformational space of large and flexible molecules.

The core of MM is the force field , a set of equations and parameters that define the potential energy of a molecule based on the positions of its atoms. fiveable.mewikipedia.org A typical force field includes terms for:

Bond Stretching : The energy required to stretch or compress a bond from its equilibrium length.

Angle Bending : The energy required to bend an angle from its equilibrium value.

Torsional (Dihedral) Energy : The energy associated with rotation around a single bond, which is crucial for describing different conformers (e.g., staggered vs. eclipsed). nih.gov

Non-bonded Interactions : These include van der Waals forces (short-range repulsion and long-range attraction) and electrostatic interactions between atoms that are not directly bonded. nih.gov

By systematically rotating the single bonds in this compound and calculating the energy of each resulting conformation with a force field, one can generate a potential energy surface. This map reveals the low-energy (stable) conformations and the energy barriers that must be overcome to transition between them.

While MM is fast, its accuracy is limited by the quality of the force field parameters. For a more accurate determination of the relative energies of key conformers identified through MM, higher-level quantum mechanical methods are used. Ab initio methods solve the Schrödinger equation without empirical parameters, providing a more rigorous description of the electronic structure and, consequently, more reliable energies. nih.gov

A powerful approach that combines the strengths of both methods is the hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) method. wikipedia.org In a QM/MM calculation on this compound, the electronically important region (e.g., the C-C-C≡N fragment) could be treated with a high-accuracy QM method, while the less reactive hydrocarbon backbone is treated with a fast MM force field. uiuc.edu This dual-level approach allows for the accurate modeling of conformational preferences and reaction pathways while remaining computationally feasible, especially for simulations in a solvent or complex environment. nih.govwikipedia.org

Potential Energy Surface Scans for Rotational Barriers

No dedicated studies detailing potential energy surface (PES) scans for the rotational barriers of this compound were identified in the available literature. Such studies would theoretically involve the systematic rotation of specific dihedral angles within the molecule, such as the C-C bonds of the pentane (B18724) backbone or the C-CN bond, while calculating the corresponding energy at each step. This process allows for the identification of conformational isomers and the energy barriers that separate them. However, specific data, including rotational energy barriers and corresponding dihedral angles for this compound, have not been published.

In broader contexts, computational methods like Density Functional Theory (DFT) are suggested for mapping potential energy surfaces to understand reaction pathways, for instance, in the reaction of related nitrile compounds with hydroxyl radicals.

Computational Modeling of Reaction Mechanisms and Transition States

Similarly, there is a lack of specific research on the computational modeling of reaction mechanisms and transition states involving this compound as a primary reactant or product. While this compound is mentioned in the context of being a component of the radical initiator 2,2'-azobis(this compound) (ADVN), computational studies have focused on the thermal decomposition of the parent ADVN molecule to generate this compound radicals.

For instance, transition state modeling for the thermal decomposition of ADVN has been a subject of study, focusing on the cleavage of the N=N bond to release nitrogen gas and two 2-cyano-2-propyl radicals. However, the subsequent reaction mechanisms and transition states of the isolated this compound radical have not been detailed in the literature reviewed.

General methodologies for modeling reaction mechanisms, such as identifying transition states and intermediates, are well-established in computational chemistry. These approaches could theoretically be applied to this compound to study various potential reactions, but specific research findings are not currently available.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

2,4-Dimethylpentanenitrile serves as a valuable intermediate in the field of organic synthesis, acting as a foundational building block for more complex molecules. Its chemical structure, featuring a nitrile group, allows for a variety of chemical transformations, making it a versatile component in multi-step synthetic pathways. The nitrile functional group can be readily converted into other important functional groups, such as amines and carboxylic acids, thereby providing access to a diverse range of molecular architectures.

Key transformations of this compound include reduction and hydrolysis. The reduction of the cyano group yields primary amines, specifically 2,4-dimethylpentylamine, which are crucial components in many biologically active compounds. Conversely, hydrolysis of the nitrile under acidic or basic conditions leads to the formation of 2,4-dimethylpentanoic acid. This carboxylic acid can then be used in subsequent reactions, such as esterification or amidation. Furthermore, the cyano group can undergo substitution reactions with various nucleophiles, expanding the range of possible derivatives. These reactions underscore its utility as a precursor in the synthesis of specialized molecules, including those found in pharmaceuticals and agrochemicals.

Table 1: Key Chemical Reactions of this compound

Reaction Type Product Reagents/Conditions
Reduction 2,4-Dimethylpentylamine LiAlH₄ or DIBAL-H in an anhydrous ether
Hydrolysis 2,4-Dimethylpentanoic acid Aqueous acid or base at elevated temperatures

Data sourced from Benchchem.

Utilization in Polymer Chemistry and Advanced Material Development

In the realm of materials science, this compound and its derivatives are utilized in the creation of polymers and resins. The compound's structure can be incorporated into larger polymer chains, influencing the final properties of the material.

A key derivative, 2,2'-azobis(2,4-dimethyl)valeronitrile, is widely employed as an efficient initiator in polymerization reactions. chemicalbook.com This azo compound is particularly useful in the suspension polymerization of polyvinyl chloride (PVC). chemicalbook.com It also serves as an initiator for other significant polymer synthetic materials, including polyacrylonitrile (B21495) and polyvinyl alcohol, as well as for polymers like plexiglass. chemicalbook.com The use of this specific initiator helps in controlling the polymerization process and achieving desired material characteristics for specialty applications. These polymers form the basis of numerous commercial products, from coatings and adhesives to advanced textiles. mitsubishi-chemical.commitsubishichemical.co.uk

Table 2: Polymers Synthesized Using 2,2'-azobis(2,4-dimethyl)valeronitrile as an Initiator

Polymer Common Acronym
Polyvinyl Chloride PVC
Polyacrylonitrile PAN
Polyvinyl Alcohol PVA

Data sourced from ChemBK and ChemicalBook. chemicalbook.com

Polyacrylonitrile (PAN), which can be synthesized using initiators derived from this compound, is a critical precursor for the production of high-performance carbon fibers. chemicalbook.comresearchgate.net The properties of the initial PAN polymer are crucial for the quality of the final carbon fiber. The process involves spinning the PAN into fibers, which are then subjected to stabilization and carbonization at high temperatures. The inclusion of comonomers during the polymerization of acrylonitrile (B1666552) can disrupt long-range order, allowing the resulting polymer to be melt-processable, which is a more environmentally friendly and cost-effective method for producing precursor fibers compared to solution-spinning. researchgate.net

Contribution to the Synthesis of Specialty and Industrial Chemicals

Beyond its role in polymerization, this compound serves as an industrial building block for a range of specialty chemicals. Its versatility is demonstrated by its application as a polymerization initiator in emulsion dispersion and solution polymerization systems.

Furthermore, derivatives of this compound have found use in other industrial applications. For instance, 2,2'-azobis(2,4-dimethyl)valeronitrile is also used as a foaming agent for plastics and rubber. chemicalbook.com This application is vital in the manufacturing of materials requiring a porous or cushioned structure. The ability to transform this compound into various amines, acids, and other derivatives allows it to be a starting point for a wide array of chemicals tailored for specific industrial needs.

Q & A

Q. Table 1: Key Physicochemical Properties of this compound

PropertyValue/DescriptionReference
Molecular Weight248.37 g/mol
Melting Point55.5–57°C (cis), 74–76°C (trans)
Solubility in Chloroform25 g/L (20°C)
Half-Life at 65°C~10 hours

Q. Table 2: Optimization Parameters for RAFT Polymerization

ParameterOptimal RangeImpact on Reaction
Temperature60–80°CHigher rates but risk side reactions
Initiator:Monomers1:100–1:500Controls molecular weight
Solvent PolarityLow (e.g., toluene)Extends radical lifetime

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.